molecular formula C25H25N3O2S2 B12014205 (5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one CAS No. 623933-13-1

(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12014205
CAS No.: 623933-13-1
M. Wt: 463.6 g/mol
InChI Key: RXQTVYOELJOQNH-JCMHNJIXSA-N
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Description

The compound (5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule featuring a thiazolidinone core This structure is notable for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring through the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.

    Thiazolidinone Ring Formation: The thiazolidinone ring is formed by reacting a suitable thioamide with a halogenated carbonyl compound, often under reflux conditions.

    Final Coupling Reaction: The final step involves the condensation of the pyrazole derivative with the thiazolidinone intermediate in the presence of a base, such as sodium ethoxide, to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazole ring or the thiazolidinone ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound has shown promise in various assays for its antimicrobial and anti-inflammatory properties. It is often tested against different bacterial and fungal strains to evaluate its efficacy.

Medicine

In medicinal chemistry, (5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one is explored for its potential as an anticancer agent. Its ability to inhibit certain enzymes or pathways involved in cancer cell proliferation makes it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new pharmaceuticals or agrochemicals. Its synthesis and modification can lead to the discovery of new compounds with enhanced properties.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in biological pathways. For example, its anticancer activity may be due to the inhibition of kinases or other enzymes critical for cell division and survival.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

Compared to similar compounds, (5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of the ethoxy and methyl groups on the phenyl ring. These substituents can influence the compound’s reactivity, solubility, and biological activity, making it distinct from its analogs.

Properties

CAS No.

623933-13-1

Molecular Formula

C25H25N3O2S2

Molecular Weight

463.6 g/mol

IUPAC Name

(5Z)-5-[[3-(4-ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H25N3O2S2/c1-4-13-27-24(29)22(32-25(27)31)15-18-16-28(19-9-7-6-8-10-19)26-23(18)21-12-11-20(30-5-2)14-17(21)3/h6-12,14-16H,4-5,13H2,1-3H3/b22-15-

InChI Key

RXQTVYOELJOQNH-JCMHNJIXSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CN(N=C2C3=C(C=C(C=C3)OCC)C)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=CN(N=C2C3=C(C=C(C=C3)OCC)C)C4=CC=CC=C4)SC1=S

Origin of Product

United States

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